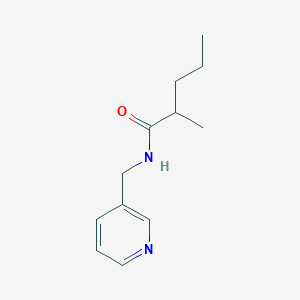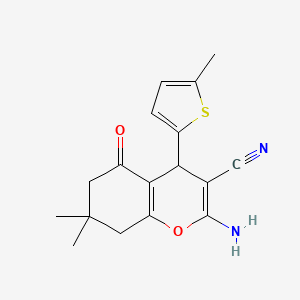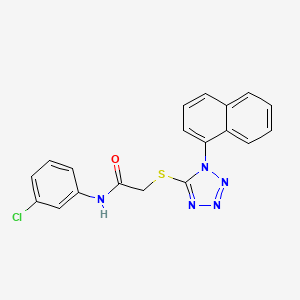
2-methyl-N-(pyridin-3-ylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(pyridin-3-ylmethyl)pentanamide is an organic compound with the molecular formula C12H19N3O It is a derivative of pentanamide, where the amide nitrogen is substituted with a pyridin-3-ylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pentanamide typically involves the reaction of 2-methylpentanoyl chloride with pyridin-3-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high selectivity and yield .
化学反応の分析
Types of Reactions
2-methyl-N-(pyridin-3-ylmethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-methyl-N-(pyridin-3-ylmethyl)pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a building block for agrochemicals and polymers.
作用機序
The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)pentanamide involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction and metabolic pathways, where the compound can influence the activity of key enzymes and proteins .
類似化合物との比較
Similar Compounds
2-amino-3-methyl-N-(pyridin-3-ylmethyl)pentanamide: Similar structure but with an amino group instead of a methyl group.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Contains a pyrimidin-5-ylmethyl group instead of a pyridin-3-ylmethyl group
Uniqueness
2-methyl-N-(pyridin-3-ylmethyl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry and drug design .
特性
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-5-10(2)12(15)14-9-11-6-4-7-13-8-11/h4,6-8,10H,3,5,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOVHJFNXRNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B4915715.png)
![Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B4915718.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4915726.png)
![Ethyl 4-[3-(4-ethylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4915732.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4915760.png)

![11-Methyl-10-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B4915774.png)
![5-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4915781.png)
![3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one](/img/structure/B4915783.png)
![1-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4915788.png)
![2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B4915792.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4915793.png)

